Cas no 919062-37-6 (N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide)

N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide structure
919062-37-6 structure
Product Name:N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide
CAS No:919062-37-6
MF:C14H19N3O3S
MW:309.38396191597
CID:5426176
Update Time:2025-10-19

N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(propan-2-yloxymethyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
    • N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide
    • Inchi: 1S/C14H19N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)11-6-5-10(20-11)7-19-9(3)4/h5-6,8-9H,7H2,1-4H3,(H,15,17,18)
    • InChI Key: BLSVGYVSXJFIOE-UHFFFAOYSA-N
    • SMILES: O1C(COC(C)C)=CC=C1C(NC1=NN=C(C(C)C)S1)=O

N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide Pricemore >>

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Additional information on N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide

Introduction to N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide (CAS No. 919062-37-6)

The compound N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide, identified by its CAS number 919062-37-6, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines multiple heterocyclic moieties, including a thiadiazole ring and a furan moiety, which are well-documented for their pharmacological potential. The presence of propan-2-yloxy and propan-2-yl substituents further enhances its chemical diversity, making it a promising candidate for further exploration in drug discovery.

Recent research in the domain of heterocyclic compounds has highlighted the therapeutic significance of thiadiazole derivatives. These compounds have demonstrated remarkable efficacy in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities. The structural features of N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide align well with these expectations, suggesting potential applications in developing novel therapeutic agents.

The thiadiazole core is particularly noteworthy due to its ability to interact with biological targets such as enzymes and receptors. This interaction is often modulated by the substituents attached to the ring system. In the case of this compound, the propan-2-yloxy and propan-2-yl groups introduce lipophilic characteristics, which can influence membrane permeability and metabolic stability. These attributes are critical for optimizing pharmacokinetic properties, ensuring that the compound remains effective upon administration.

Moreover, the furan moiety in the molecular structure contributes to its unique electronic properties. Furan derivatives are known for their ability to engage in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to biological targets. This feature makes N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yl-5-(propan-2-yloxy)methylfuran-2-carboxamide a versatile scaffold for designing molecules with tailored biological activities.

Current research trends in medicinal chemistry emphasize the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The complex architecture of this compound allows for such versatility. For instance, studies have shown that thiadiazole derivatives can exhibit both kinase inhibition and antioxidant properties. The presence of both thiadiazole and furan moieties in N-5-(propan-2-yloxy)methylfuran -carboxamide suggests that it may possess similar dual functionalities.

In vitro studies have begun to explore the pharmacological profile of this compound. Preliminary data indicate that it exhibits inhibitory activity against several key enzymes implicated in inflammatory and oncogenic pathways. The propan -2 -yloxy group appears to play a crucial role in modulating these interactions by influencing binding orientation and affinity. Further investigations are warranted to fully elucidate its mechanism of action.

The synthesis of this compound involves multi-step organic transformations, showcasing the expertise required in modern medicinal chemistry. Advanced synthetic methodologies have been employed to construct the desired molecular framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to establish key carbon-carbon bonds within the structure. These synthetic strategies not only highlight the compound's complexity but also demonstrate the cutting-edge approaches being used in drug development.

From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding mode of this compound with potential biological targets. These simulations have provided valuable insights into how the various substituents contribute to its binding affinity and selectivity. The results suggest that optimal positioning of the thiadiazole and furan moieties is essential for achieving high efficacy.

The pharmacokinetic properties of N -5 - ( propan - 2 - yl ) - 1 , 3 , 4 - thiadiazol - 2 - yl - 5 - ( propan - 2 - yloxy ) methylfuran - 2 - carboxamide are also under investigation. Initial assessments indicate promising bioavailability profiles when administered orally or intravenously. The lipophilic nature introduced by the propan - 2 - yl groups appears to enhance membrane penetration, while metabolic stability appears to be influenced by the electronic distribution around the heterocyclic rings.

In conclusion, N -5 -( propan - 2 - yl ) -1 ,3 ,4-thiadiazol - 2 - yl -5 -( propan - 2 yloxy ) methylfuran carboxamide ( CAS No .91906 p >

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